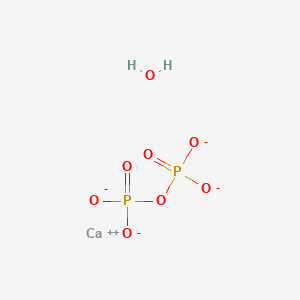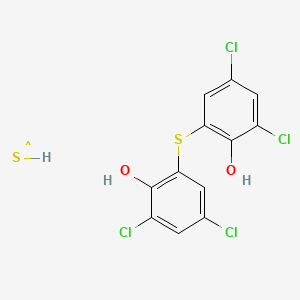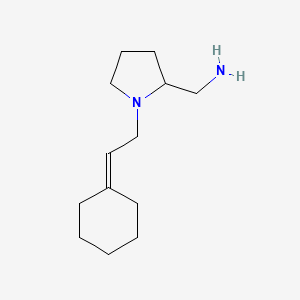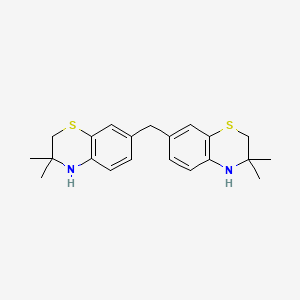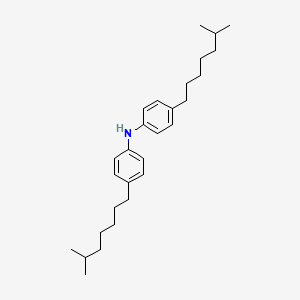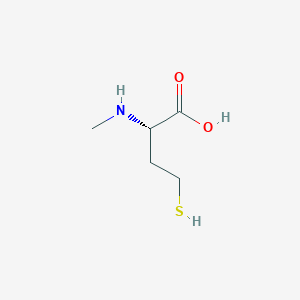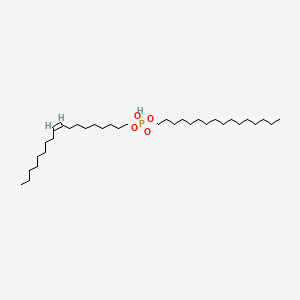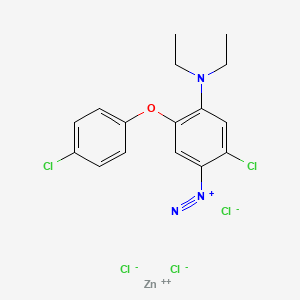![molecular formula C12H15BrOS B12682923 2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one CAS No. 54790-01-1](/img/structure/B12682923.png)
2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodopropynyl Butylcarbamate typically involves the reaction of 3-iodo-2-propynyl alcohol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Iodopropynyl Butylcarbamate follows similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of industrial reactors to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iodopropynyl Butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium azide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodopropynyl derivatives, while substitution reactions can produce various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Iodopropynyl Butylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Employed in microbiological studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the cosmetics industry as a preservative to extend the shelf life of products.
Wirkmechanismus
The antimicrobial action of Iodopropynyl Butylcarbamate is primarily due to its ability to disrupt the cell membranes of microorganisms. It targets the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death. The compound’s effectiveness is attributed to its iodine content, which plays a crucial role in its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylisothiazolinone: Another preservative with antimicrobial properties, commonly used in cosmetics and personal care products.
Phenoxyethanol: A preservative used in various formulations, known for its broad-spectrum antimicrobial activity.
Uniqueness
Iodopropynyl Butylcarbamate stands out due to its high efficacy at low concentrations and its broad-spectrum activity against bacteria, yeast, and mold. Its stability and compatibility with various formulations make it a preferred choice in the cosmetics industry.
Eigenschaften
CAS-Nummer |
54790-01-1 |
|---|---|
Molekularformel |
C12H15BrOS |
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
2-bromo-1-(4-propan-2-ylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrOS/c1-8(2)15-11-6-4-10(5-7-11)12(14)9(3)13/h4-9H,1-3H3 |
InChI-Schlüssel |
PHBMGVHJJJLLDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


